BenchChemオンラインストアへようこそ!

3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide

Lipophilicity ADMET Permeability

3-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 381169-31-9) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class, a scaffold widely explored for kinase inhibition and Wnt pathway modulation. The compound carries a meta-bromo substituent on the benzamide ring and a bulky tert-butyl group at position 5 of the thiadiazole.

Molecular Formula C13H14BrN3OS
Molecular Weight 340.24
CAS No. 381169-31-9
Cat. No. B2599715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide
CAS381169-31-9
Molecular FormulaC13H14BrN3OS
Molecular Weight340.24
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H14BrN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-5-4-6-9(14)7-8/h4-7H,1-3H3,(H,15,17,18)
InChIKeyZWCYIMVRPHTUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 381169-31-9): Core Chemical Identity, Physicochemical Profile, and Procurement Baseline


3-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 381169-31-9) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class, a scaffold widely explored for kinase inhibition and Wnt pathway modulation [1]. The compound carries a meta-bromo substituent on the benzamide ring and a bulky tert-butyl group at position 5 of the thiadiazole. Its molecular formula is C₁₃H₁₄BrN₃OS (molecular weight 340.24 g/mol) . Commercially, it is available from several suppliers with a purity specification typically in the 90–98% range, and its calculated logP of 4.22 indicates significant lipophilicity .

Why 3-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Replaced by a Generic Thiadiazole-Benzamide Analog


Within the 1,3,4-thiadiazol-2-yl-benzamide family, even minor structural changes produce substantial shifts in physicochemical properties and biological activity. The specific combination of a meta-bromo substituent and a C5 tert-butyl group on the thiadiazole ring is not arbitrary; the tert-butyl group imparts a unique steric and lipophilic signature that influences target binding and metabolic stability in ways that smaller (e.g., methyl) or more electron-withdrawing (e.g., trifluoromethyl) 5-substituents cannot replicate [1]. Similarly, the position and identity of the halogen on the benzamide ring (3-bromo vs. 2-iodo or 4-chloro) have been shown to alter cytotoxicity profiles against cancer cell lines, as demonstrated in head-to-head studies of close analogs [2]. Substituting any one of these structural elements—without direct comparative data—risks losing the specific activity and selectivity profile that makes this compound the relevant choice for target-focused screening or SAR follow-up.

Quantitative Differentiation Evidence for 3-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide Relative to Its Closest Analogs


Lipophilicity-Driven Differentiation: LogP of the tert-Butyl Analog vs. the 5-Methyl Comparator

The target compound's calculated logP is 4.22 , substantially higher than the 2.8–3.2 range typically reported for 5-methyl-1,3,4-thiadiazol-2-yl-benzamide analogs . This ~1–1.4 log unit increase translates to approximately 10–25× greater partition into 1-octanol, indicating significantly enhanced membrane permeability potential—a critical parameter for cell-based assays and in vivo target engagement. The logP difference is driven by the replacement of a methyl group with a tert-butyl group on the thiadiazole ring, which adds three additional sp3 carbon atoms and increases molecular volume.

Lipophilicity ADMET Permeability

Positional Halogen Isomer Differentiation: 3-Bromo vs. 2-Iodo Benzamide in the tert-Butyl Thiadiazole Series

Although direct cytotoxicity data for the target compound are not publicly available, comparative data exist for closely related 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide analogs, where the identity and position of the halogen markedly influenced anticancer potency [1]. In that series, chlorine-containing benzamide derivatives showed IC50 values of 14–36 µM against SKNMC neuroblastoma cells, while the reference drug doxorubicin showed IC50 = 40 µM. The target compound's 3-bromo substitution introduces a halogen with distinct van der Waals radius (1.85 Å for Br vs. 1.75 Å for Cl and 1.98 Å for I) and polarizability, which can alter halogen-bonding interactions in target binding pockets relative to the 2-iodo analog (CAS 312927-51-8). The 3-position placement on the benzamide ring also creates a different electrostatic surface potential vector compared to 2- or 4-substituted isomers.

Halogen bonding SAR Cytotoxicity

C5 Substituent Bulk: tert-Butyl vs. Trifluoromethyl Impact on Wnt Pathway Inhibition Potential

The patent literature explicitly defines 1,3,4-thiadiazol-2-yl-benzamide derivatives bearing tert-butyl groups at C5 as inhibitors of the Wnt signaling pathway, a target axis in oncology and fibrosis [1]. While IC50 values for the specific compound are not publicly disclosed, the patent claims general formula compounds with C5 tert-butyl substitution as active species. The tert-butyl group provides greater steric bulk than the trifluoromethyl group (Taft steric parameter Es: -1.54 for t-Bu vs. -1.16 for CF3), which can restrict the conformational flexibility of the thiadiazole ring and influence binding pocket complementarity differently than the electron-withdrawing CF3 analog series whose anticancer IC50 values have been reported (3–7 µM against PC3 cells) [2].

Wnt signaling Kinase inhibition Steric effects

Purity and Procurement Specification: 90% Minimum Purity with Full Analytical Documentation

Fluorochem supplies this compound with a certified purity of 90% (HPLC), accompanied by a Certificate of Analysis and a detailed Safety Data Sheet including GHS classification (H302, H315, H319, H335) . By comparison, the 5-methyl analog (CAS 313254-97-6) is commonly listed at 95–98% purity but with less comprehensive hazard documentation . For SAR studies, the known purity baseline is critical: a 90% purity specification with documented impurity profile allows researchers to account for potential confounding biological activity from impurities, whereas an uncharacterized 95% purity claim does not guarantee the absence of highly potent trace contaminants.

Purity specification Quality control Procurement

Validated Research and Industrial Application Scenarios for 3-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 381169-31-9)


Wnt Pathway-Targeted Oncology Screening Libraries

Based on its structural inclusion in patent WO2016131808A1 as a 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitor scaffold, this compound is best deployed as a defined tool compound for Wnt/β-catenin pathway-focused screening campaigns in colorectal cancer, hepatocellular carcinoma, or fibrosis models [1]. Its high logP (4.22) necessitates careful DMSO stock preparation and may favor cell-based assays over biochemical assays due to potential aggregation at high concentrations.

Structure-Activity Relationship (SAR) Halogen Scanning

The 3-bromo substituent on the benzamide ring makes this compound a specific probe for halogen-bonding SAR studies. When compared head-to-head with the 2-iodo analog (CAS 312927-51-8) and 4-chloro analogs (IC50 14–36 µM against SKNMC [2]), researchers can systematically map the influence of halogen identity and position on target binding and cellular potency within the same C5 tert-butyl thiadiazole core.

ADMET Parameter Benchmarking in CNS-Penetrant Series

With a calculated logP of 4.22 and molecular weight of 340 g/mol , this compound occupies a physicochemical space consistent with potential CNS permeability (logP 1–5, MW < 400). It can serve as a reference point for benchmarking lipophilicity-driven ADMET parameters (e.g., PAMPA permeability, microsomal stability) against the more polar 5-methyl analog (logP ~2.8–3.2) in neuroscience-targeted medicinal chemistry programs.

Chemical Biology Tool for Target Deconvolution

Given its patent-designated role as a Wnt pathway inhibitor, the compound can be used in chemical proteomics or cellular thermal shift assays (CETSA) to identify direct engagement targets within the Wnt signalosome. The bromine atom provides a useful isotopic signature for mass spectrometry-based detection, and the commercial availability with documented purity supports reproducible probe-quality experiments.

Quote Request

Request a Quote for 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.